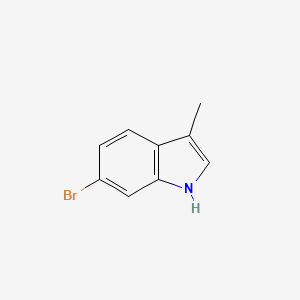

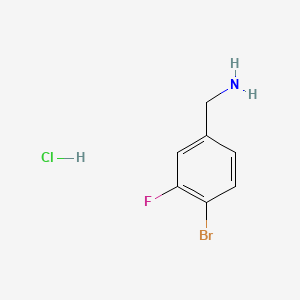

1-(3-Bromophenyl)cyclobutanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

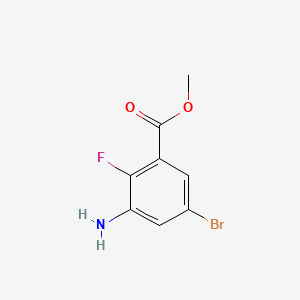

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . Its average mass is 262.574 Da and its monoisotopic mass is 260.991974 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringc1cc(cc(c1)Br)C2(CCC2)N.Cl . This indicates that the compound contains a bromophenyl group attached to a cyclobutanamine, along with a hydrochloride group. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

A cornerstone of research on compounds like 1-(3-Bromophenyl)cyclobutanamine hydrochloride is their utility in chemical synthesis. Studies have explored the reactivity of related bromophenyl compounds in forming complex chemical structures, which can be pivotal in drug development and materials science. For instance, palladium-catalyzed sequences involving carbon-carbon bond cleavage and formation highlight the potential of bromophenyl cyclobutanones in synthesizing arylated compounds, which are crucial in pharmaceutical chemistry (Matsuda, Shigeno, & Murakami, 2008). Similarly, the synthesis of cyclobutane derivatives through various chemical reactions underscores the versatility and potential of bromophenyl-related compounds in generating novel structures with potential application in drug design and other fields (Yao, Yu-ren, & Jia-jia, 2005).

Biological Activities

Compounds bearing the bromophenyl moiety have been extensively studied for their biological activities, including their potential as anticancer agents. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the therapeutic potential of bromophenyl compounds in oncology (Guo et al., 2018). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis through the modulation of key cellular pathways, highlighting the complex interplay between chemical structure and biological function.

Antifungal and Antimicrobial Applications

The exploration of bromophenyl compounds extends to antimicrobial research, where derivatives have shown promising in vitro activities against a range of pathogenic fungi and bacteria. For example, halogenated phenyl derivatives exhibited broad-spectrum activity against yeasts and molds, indicating their potential as novel antifungal agents (Buchta et al., 2004). This research underscores the potential for developing new antimicrobial agents from bromophenyl cyclobutanamine derivatives, addressing the ongoing challenge of antibiotic resistance.

Analytical and Material Science Applications

Beyond biological activities, bromophenyl compounds find applications in analytical chemistry and material science. The use of electrospray ionization mass spectrometry (ESI-MS) for investigating reactions involving radical cations demonstrates the utility of bromophenyl compounds in understanding complex chemical processes (Meyer & Metzger, 2003). Additionally, the synthesis and characterization of new ligands based on cyclobutane-substituted compounds for metal complexation highlight the role of such structures in developing novel materials with potential applications in catalysis, optoelectronics, and more (Cukurovalı, Yilmaz, & Ahmedzade, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUCCMRTJSTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676438 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228879-34-2 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.